
2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phenyl ring bonded to a boronic acid group and a cyanoethenyl group, making it a versatile reagent in organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)
Temperature: Typically between 50-100°C
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Boronic esters, borates
Reduction: Amines
Substitution: Halogenated phenylboronic acids, nitrophenylboronic acids
Wissenschaftliche Forschungsanwendungen
2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as biosensors and drug delivery systems. The compound’s boronic acid group interacts with molecular targets, facilitating the formation of stable complexes that can be used for detection or therapeutic purposes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the cyanoethenyl group, making it less versatile in certain applications.
2-(2-Bromoeth-1-en-1-yl)phenylboronic acid: Similar structure but with a bromine atom instead of a cyano group, leading to different reactivity and applications.
2-(2-Hydroxyeth-1-en-1-yl)phenylboronic acid:
Uniqueness
2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid stands out due to its cyanoethenyl group, which imparts unique reactivity and enables its use in a broader range of applications compared to its analogs. This compound’s ability to participate in diverse chemical reactions and form stable complexes with biomolecules makes it a valuable tool in both research and industrial settings.
Eigenschaften
Molekularformel |
C9H8BNO2 |
|---|---|
Molekulargewicht |
172.98 g/mol |
IUPAC-Name |
[2-(2-cyanoethenyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H8BNO2/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-6,12-13H |
InChI-Schlüssel |
IBOPZLYQFBLSRH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1C=CC#N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate](/img/structure/B12512502.png)
![N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide](/img/structure/B12512508.png)

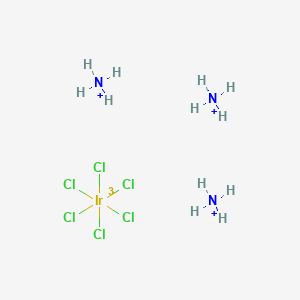
![4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one](/img/structure/B12512525.png)
![[2-(Ammoniooxy)ethoxy]azanium dichloride](/img/structure/B12512529.png)
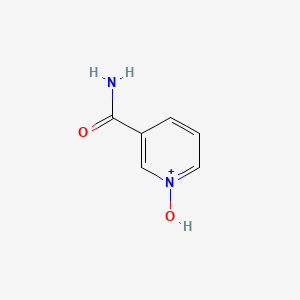
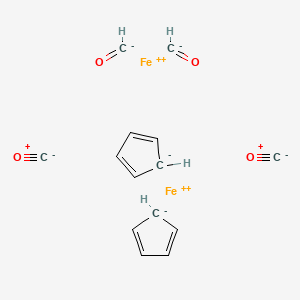
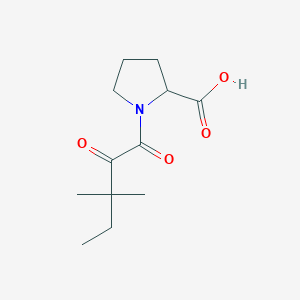
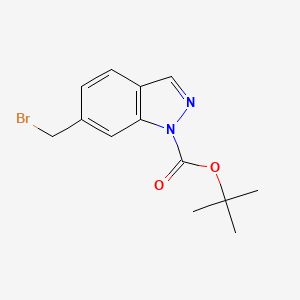
![3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione](/img/structure/B12512569.png)
![Disodium phosphono {[5-(6-aminopurin-9-YL)-3,4-dihydroxyoxolan-2-YL]methyl phosphonato}oxyphosphonate](/img/structure/B12512573.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-6-(trifluoromethyl)-4-pyrimidinamine](/img/structure/B12512593.png)
